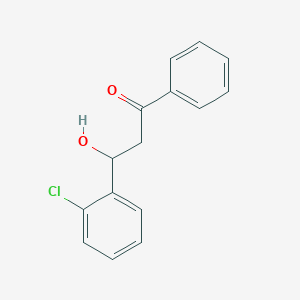
1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- is an organic compound with a complex structure that includes both phenyl and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of 3-(2-chlorophenyl)-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-(2-chlorophenyl)-3-hydroxy-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-
- 1-Propanone, 3-(2-bromophenyl)-3-hydroxy-1-phenyl-
- 1-Propanone, 3-(2-fluorophenyl)-3-hydroxy-1-phenyl-
Uniqueness: 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
167780-11-2 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,15,18H,10H2 |
Clave InChI |
FZCPBMVTKLYUCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


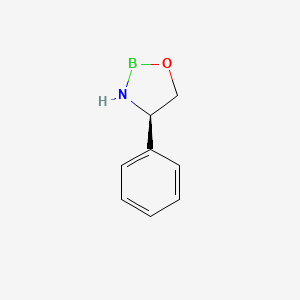
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
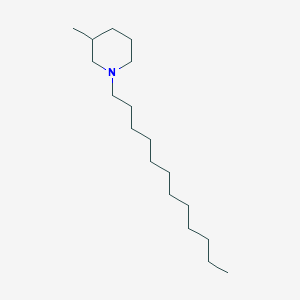

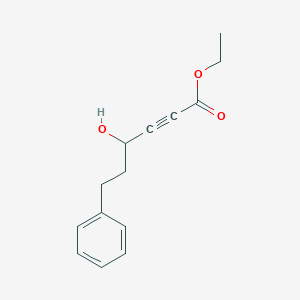
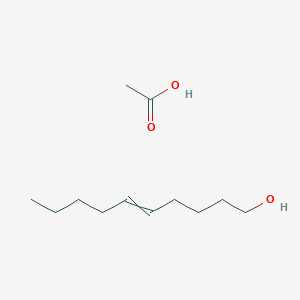
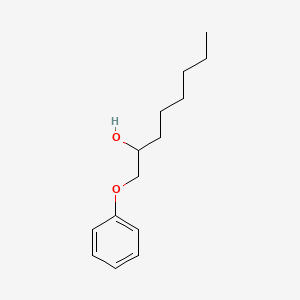
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
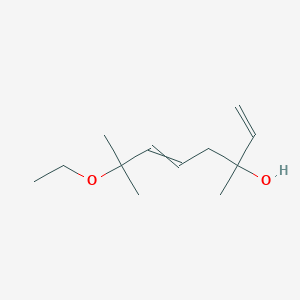
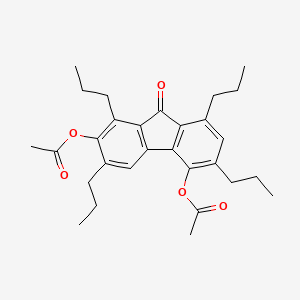

![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
